4,5-dihydro-1,2-oxazole-3-carbonitrile
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Overview
Description
4,5-dihydro-1,2-oxazole-3-carbonitrile is a heterocyclic compound with a molecular formula of C₄H₄N₂O It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Isoxazole derivatives, a class of compounds to which 4,5-dihydro-isoxazole-3-carbonitrile belongs, are known to interact with various biological systems such as enzymes and receptors .
Mode of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Isoxazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of isoxazole derivatives .
Biochemical Analysis
Biochemical Properties
4,5-Dihydro-isoxazole-3-carbonitrile is known to interact with various enzymes and proteins. For instance, it has been found to inhibit leukotriene biosynthesis, acting as an effective anti-inflammatory agent . This suggests that it interacts with enzymes involved in the leukotriene biosynthesis pathway .
Cellular Effects
The cellular effects of 4,5-Dihydro-isoxazole-3-carbonitrile are primarily related to its anti-inflammatory properties . By inhibiting leukotriene biosynthesis, it can potentially influence cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of 4,5-Dihydro-isoxazole-3-carbonitrile is largely associated with its inhibitory effect on leukotriene biosynthesis . This involves binding interactions with enzymes in the leukotriene pathway, leading to enzyme inhibition and changes in gene expression .
Metabolic Pathways
Given its known inhibitory effect on leukotriene biosynthesis, it likely interacts with enzymes in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1,2-oxazole-3-carbonitrile typically involves the cyclization of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. For instance, the nitrile oxide can be generated in situ from hydroximoyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature in a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the 1,3-dipolar cycloaddition reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
4,5-dihydro-1,2-oxazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1,2-oxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.
1,2-oxazole: Fully unsaturated version of the compound, which may have different chemical properties.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness
4,5-dihydro-1,2-oxazole-3-carbonitrile is unique due to the presence of both the nitrile group and the partially saturated oxazole ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c5-3-4-1-2-7-6-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDSVJXFUFKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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